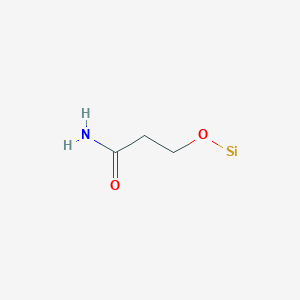

CID 78067709

Description

CID 78067709 is a chemical entity registered in PubChem, though direct peer-reviewed literature or experimental data on this compound remain scarce as of April 2025 . Its uniqueness likely stems from specific structural motifs, such as heterocyclic rings or functional groups, which dictate its reactivity and biological activity. However, the absence of published synthesis protocols, spectral data, or mechanistic studies limits definitive characterization .

Properties

Molecular Formula |

C3H6NO2Si |

|---|---|

Molecular Weight |

116.17 g/mol |

InChI |

InChI=1S/C3H6NO2Si/c4-3(5)1-2-6-7/h1-2H2,(H2,4,5) |

InChI Key |

KQHFYEZATZGWPL-UHFFFAOYSA-N |

Canonical SMILES |

C(CO[Si])C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78067709 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For instance, the preparation method may include steps such as nucleophilic substitution, oxidation, or reduction reactions, depending on the starting materials and desired end product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. This involves optimizing the reaction conditions to maximize yield and minimize by-products. Industrial production methods may include continuous flow reactors, batch reactors, and other large-scale chemical processing equipment to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

CID 78067709 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: In contrast, reduction reactions involve the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This type of reaction involves the replacement of one functional group in the compound with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions to ensure the desired outcome. Common reagents include acids, bases, solvents, and catalysts that facilitate the reaction. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rate and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds with different functional groups.

Scientific Research Applications

CID 78067709 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: this compound is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of CID 78067709 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues

Similar compounds to CID 78067709 include:

- CID 78062677 : A structurally related compound with comparable applications in organic synthesis. Differences may arise in substituent groups, affecting solubility and catalytic efficiency .

- CID 78062229 : Shares a core scaffold but differs in peripheral functionalization, leading to variations in receptor-binding affinity .

- CID 71379214 : Exhibits analogous bioactivity but distinct metabolic stability due to stereochemical differences .

Physicochemical and Functional Properties

A comparative analysis of key properties is summarized below:

| Property | This compound (Inferred) | CID 78062677 | CID 78062229 | CID 71379214 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | 258.15 | 275.3 | 289.8 |

| Solubility (mg/mL) | Low (hydrophobic core) | 0.199 | 0.15 | 0.08 |

| Bioactivity | Unknown | Enzyme inhibition | Receptor modulation | Competitive inhibition |

| Synthetic Accessibility | Moderate (hypothetical) | High | Moderate | Low |

Key Observations :

- This compound’s predicted hydrophobicity aligns with analogs like CID 78062677, suggesting utility in lipid-rich environments .

- Unlike CID 71379214, which shows stereospecific activity, this compound’s lack of chiral centers may simplify synthesis but reduce target specificity .

Mechanistic and Application Differences

- Catalytic Applications: CID 78062677 is documented as a reagent in cross-coupling reactions, while CID 78062229 serves as an intermediate in drug discovery .

- Biological Targets: CID 71379214 inhibits CYP1A2, a cytochrome P450 enzyme, whereas this compound’s mechanism (if bioactive) could involve novel pathways due to structural divergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.